5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride

Process Chemistry Quality Assurance cGMP Intermediate

Sourcing a pyridine scaffold that supports sequential, protection-free diversification is a recurring bottleneck in medicinal chemistry and agrochemical lead generation. 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride (CAS 1228182-73-7) resolves this by combining three orthogonal reactive sites in a single, stable hydrochloride salt. - The 5-chloro substituent enables Pd-catalyzed cross-coupling; the 2-hydrazinyl group forms hydrazone zinc-binding groups (ZBGs) for HDAC inhibitors; the 4-carboxylic acid allows amide coupling without disturbing other functionalities. - This orthogonal reactivity reduces the synthetic sequence from 5-6 steps to 2-3 steps, cutting time, cost, and impurity burden in probe, library, and pilot-scale syntheses. - The hydrochloride salt ensures direct solubility in aqueous-organic mixtures, eliminating an extra salt-formation step required with the free base. - Verified MIC of 10 µg/mL against S. aureus provides a validated starting point for anti-staphylococcal hydrazone libraries.

Molecular Formula C6H7Cl2N3O2
Molecular Weight 224.04 g/mol
CAS No. 1228182-73-7
Cat. No. B1423603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride
CAS1228182-73-7
Molecular FormulaC6H7Cl2N3O2
Molecular Weight224.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1NN)Cl)C(=O)O.Cl
InChIInChI=1S/C6H6ClN3O2.ClH/c7-4-2-9-5(10-8)1-3(4)6(11)12;/h1-2H,8H2,(H,9,10)(H,11,12);1H
InChIKeyNBIGRXVXPRLFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride (CAS 1228182-73-7) — Core Identity & Structural Class


5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride (CAS 1228182-73-7) is a heterocyclic building block defined by a pyridine core bearing a chlorine atom at position 5, a hydrazinyl group at position 2, a carboxylic acid at position 4, and formulated as the hydrochloride salt for enhanced stability and solubility. It belongs to the class of hydrazinylisonicotinic acid derivatives, which are widely employed as intermediates in medicinal chemistry and agrochemical synthesis due to their capacity to form hydrazones, heterocyclic scaffolds, and biologically active molecules. [1]

Orthogonal reactivity Sequential C5 cross-coupling and C2 hydrazone formation without protection
Hydrochloride salt Aqueous solubility for direct use in assay buffers and polar media
Purity specification High purity (HPLC) with controlled residual solvent levels for regulated synthesis

Why Close Analogs Cannot Substitute for 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride in Regulated Synthesis


In-class compounds such as 2-hydrazinylpyridine-4-carboxylic acid (CAS 887589-25-5) or 3-hydrazinylisonicotinic acid (CAS 339364-15-7) lack the essential 5-chloro substituent that governs orthogonal reactivity in cross-coupling sequences, or the hydrochloride salt form critical for reproducible solubility in aqueous and polar organic media. Substituting with a non-halogenated or differently positioned regioisomer forces a complete redesign of synthetic routes, increasing step count, impurity burden, and re-validation costs. [1] The following quantitative evidence demonstrates where the target compound’s specific substitution pattern and physical form deliver measurable differentiation that generic alternatives cannot replicate.

Non-halogenated analogs

Lack of 5-chloro disables orthogonal cross-coupling, requiring route redesign and increasing synthetic steps.

Free base form

Poor aqueous solubility may limit direct use in biological assays; salt form is required for reproducible dissolution.

Regioisomeric shift

Different hydrazinyl or carboxyl positions alter reactivity patterns and impurity profiles, not directly transferable.

Quantitative Differentiation Evidence: 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride vs. Closest Analogs


Purity Benchmark: >97% Assay with Residual Solvent Control <0.1% via Patented Purification

The target compound is produced under cGMP conditions with a purity specification of >97% (HPLC), and recent patent-protected purification methods reduce residual solvents to <0.1%, a level not routinely achieved for non-halogenated or regioisomeric hydrazinylpyridine carboxylic acids where standard flash chromatography or recrystallization typically leaves solvent residues in the 1–5% range. [1]

Purity Benchmark
Cross-study comparable
≥10-fold reduction in residual solvents vs. standard flash-purified analog
Supports procurement quality specification review
Data to verify for specific batch; cGMP production context
Process Chemistry Quality Assurance cGMP Intermediate

Antimicrobial Activity: MIC Against Staphylococcus aureus of 10 µg/mL — Superior to Unsubstituted Hydrazinylpyridine Analogs

In standardized broth microdilution assays, the target compound demonstrated a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Staphylococcus aureus. While direct head-to-head data for the closest regioisomers are not published, class-level analysis shows that 2-hydrazinylpyridine-4-carboxylic acid (lacking the 5-chloro substituent) reports MIC values typically >50 µg/mL against Gram-positive species, indicating that the 5-chloro group contributes a ≥5-fold potency enhancement.

Antimicrobial Activity
Class-level inference
Target MIC 10 µg/mL; class-typical MIC >50 µg/mL against S. aureus
Supports antimicrobial screening context
MIC endpoint context; class-level comparison, direct head-to-head data not published
Antimicrobial MIC Staphylococcus aureus Lead Identification

Orthogonal Derivatization: The 5-Chloro Substituent Enables Suzuki Cross-Coupling Without Competing Hydrazinyl Protection

The target compound uniquely positions a chloro leaving group at C5 adjacent to a hydrazinyl nucleophile at C2. This arrangement permits palladium-catalyzed Suzuki-Miyaura cross-coupling at C5 while the hydrazinyl group remains intact for subsequent hydrazone or heterocycle formation, a sequential orthogonal functionalization strategy not possible with the non-chlorinated analog 2-hydrazinylpyridine-4-carboxylic acid (CAS 887589-25-5) or with 5-bromo analogs that exhibit faster, less selective oxidative addition. [1] Quantitative coupling yields for analogous chloro-hydrazinyl pyridines range from 65–85% for Suzuki reactions, whereas bromo analogs often give complex product mixtures with <50% desired product due to competing hydrazinyl participation. [2]

Orthogonal Derivatization
Class-level inference
Desired C5-arylation yield 65–85% (chloro) vs. complex mixtures (bromo) under Suzuki conditions
Supports synthetic efficiency review
Yields inferred from chloro-hydrazinyl pyridine class; validate for specific sequence
Cross-Coupling Orthogonal Reactivity Medicinal Chemistry SAR Exploration

Solubility and Formulation: Hydrochloride Salt Provides >10× Aqueous Solubility Advantage Over Free Base for Biological Assays

The hydrochloride salt form of the target compound ensures aqueous solubility suitable for direct use in biological assay buffers (typically >1 mg/mL in PBS or HEPES-buffered saline), whereas the free base analog 5-chloro-2-hydrazinylpyridine-4-carboxylic acid (CAS 1228216-65-6) exhibits poor aqueous solubility (<0.1 mg/mL) and requires DMSO co-solvent that can confound cellular assay results. [1] This salt-form advantage is critical for procurement intended for in vitro pharmacology workflows, eliminating the need for pre-formulation and minimizing DMSO carryover artifacts.

Solubility & Formulation
Class-level inference
Hydrochloride salt >1 mg/mL (aq. PBS) vs. free base
Supports assay compatibility and formulation review
Estimated from hydrochloride salt class; confirm solubility in target buffer
Solubility Hydrochloride Salt Assay Compatibility In Vitro Pharmacology

High-Value Application Scenarios for 5-Chloro-2-hydrazinylpyridine-4-carboxylic acid hydrochloride Procurement


Medicinal Chemistry: Selective HDAC Inhibitor Lead Series Synthesis

The compound's hydrazinyl group serves as a direct precursor for hydrazone-based zinc-binding groups (ZBGs) in histone deacetylase (HDAC) inhibitors, as exemplified by patent disclosures of heterocyclic HDAC inhibitors. [1] The 5-chloro substituent enables subsequent Pd-catalyzed diversification to explore SAR at the solvent-exposed region of the HDAC active site without disturbing the critical hydrazone ZBG. This two-step, protection-free sequence is not achievable with non-halogenated analogs, making the target compound the logical procurement choice for HDAC inhibitor medicinal chemistry programs.

Antimicrobial Lead Optimization: Hydrazone Library Synthesis Targeting Gram-Positive Pathogens

With a verified MIC of 10 µg/mL against S. aureus, the compound is an ideal starting point for hydrazone library synthesis aimed at optimizing anti-staphylococcal potency. The carboxylic acid handle at C4 provides a third orthogonal functionalization site for amide coupling to introduce solubility-enhancing or target-engagement moieties, a three-dimensional diversification strategy that non-carboxylated analogs such as 5-chloro-2-hydrazinylpyridine (CAS 27032-63-9) cannot support.

Agrochemical Intermediate: Custom Synthesis of Pyridinyl-Hydrazone Fungicides or Herbicides

The combination of a chloro leaving group for cross-coupling, a hydrazinyl group for hydrazone formation, and a carboxylic acid for further elaboration matches the functional group density required for agrochemical lead generation. [2] Procurement of the hydrochloride salt ensures direct solubility in the aqueous-organic solvent mixtures used in kilo-lab and pilot-scale agrochemical synthesis, avoiding the additional salt-formation step required when purchasing the free base.

Chemical Biology: Bifunctional Probe Synthesis for Target Engagement Studies

The orthogonal reactivity of C5-Cl (electrophilic cross-coupling) and C2-NHNH2 (nucleophilic hydrazone formation) allows sequential introduction of a photoreactive warhead and a biotin or fluorophore tag without functional group protection. [2] This bidirectional derivatization capability reduces the synthetic sequence from 5–6 steps (if using a non-orthogonal scaffold) to 2–3 steps, accelerating probe delivery to chemical biology teams.

Application
Selection Property
Validation Focus
Medicinal chemistry: HDAC inhibitor lead series
Orthogonal reactivity (C5-Cl, C2-NHNH₂, C4-COOH)
Cross-coupling selectivity; hydrazone zinc-binding group formation
Antimicrobial lead optimization: hydrazone library
Aqueous solubility (HCl salt) and reported MIC context
Antimicrobial screening; solubility in assay media
Agrochemical intermediate: custom synthesis
Functional group density for cross-coupling and derivatization
Process scalability; solvent compatibility
Chemical biology: bifunctional probe synthesis
Bidirectional orthogonal reactivity without protection
Probe assembly efficiency; tag conjugation context
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